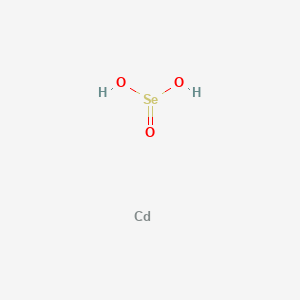

cadmium;selenous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cadmium;selenous acid is a chemical compound with the molecular formula CdH₂O₃Se It is a combination of selenious acid (H₂SeO₃) and cadmium (Cd) in a 1:1 ratio

Métodos De Preparación

Synthetic Routes and Reaction Conditions

cadmium;selenous acid can be synthesized through the reaction of selenious acid with cadmium ions. One common method involves dissolving selenium dioxide (SeO₂) in water to form selenious acid, which then reacts with cadmium ions to form the desired compound: [ \text{SeO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ] [ \text{H}_2\text{SeO}_3 + \text{Cd}^{2+} \rightarrow \text{Cd(H}_2\text{O}_3\text{Se)} ]

Industrial Production Methods

Industrial production of selenious acid, cadmium salt (1:1) typically involves the controlled reaction of cadmium salts with selenious acid under specific conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product.

Análisis De Reacciones Químicas

Electrodeposition Method

-

Reduction of selenous acid:

H2SeO3+4e−+4H+→Se0+3H2O -

Formation of CdSe:

H2Se+Cd2+→CdSe+2H+

This method produces hexagonal CdSe films at 1.2 V for 40 minutes in pH 1.9 conditions .

Acid Selenite Precursors

Selenous acid reacts with alcohols (R–OH) to form acid selenites (R–O–SeOOH), which act as reactive Se precursors for CdSe quantum dots:

SeO2+R OH→R O SeOOH

These intermediates react with cadmium salts (e.g., CdCl₂) to form CdSe nanocrystals .

Ligand Exchange Dynamics

Surface chemistry studies reveal that CdSe nanocrystals synthesized with trioctylphosphine oxide (TOPO) undergo ligand exchange with thiols or amines, altering photoluminescence properties .

Factors Influencing Reaction Outcomes

-

pH : Acidic conditions (pH 1.9–2.5) favor CdSe formation by stabilizing H2SeO3 .

-

Temperature :

-

Ligands : Ethylene glycol or TOPO control particle size and prevent aggregation .

Biological and Environmental Implications

Selenous acid mitigates cadmium toxicity by enhancing antioxidant enzymes (e.g., glutathione peroxidase) in plants under Cd stress :

Aplicaciones Científicas De Investigación

Environmental Remediation

Cadmium Toxicity and Selenium's Role

Cadmium is a toxic heavy metal that poses significant risks to plant life and human health. Its mobility in soil and water can lead to bioaccumulation in food chains. Selenium, on the other hand, has been shown to mitigate cadmium toxicity in plants. Studies have demonstrated that the application of selenium can significantly reduce cadmium accumulation in various crops.

- Case Study: Rice Cultivation

A study indicated that the addition of selenium to cadmium-contaminated soil decreased total cadmium concentration by 11.2-13.0% and increased soil pH, which enhanced the immobilization of cadmium . This suggests that selenium not only reduces cadmium bioavailability but also promotes healthier plant growth by increasing selenium levels in rice grains.

Agricultural Applications

Enhancing Crop Resilience

Selenium's role in enhancing crop resilience against cadmium stress has been extensively studied. The application of selenium has been found to improve antioxidant enzyme activities in plants exposed to cadmium, thereby reducing oxidative stress.

- Case Study: Walnut Seedlings

Research involving walnut seedlings showed that exogenous application of selenium reduced cadmium accumulation in roots and leaves while enhancing antioxidant enzyme activities such as catalase (CAT) and peroxidase (POD) under cadmium stress . This indicates that selenium can play a crucial role in improving the growth and health of crops in contaminated soils.

Materials Science

Synthesis of Cadmium Selenide Nanoparticles

Cadmium selenide (CdSe) nanoparticles are synthesized for various applications, including photonics and electronics. The synthesis methods often involve environmentally friendly approaches to minimize toxicity associated with cadmium.

- Case Study: Hydrothermal Method

Research has demonstrated an eco-friendly hydrothermal method for synthesizing CdSe nanoparticles, which are noted for their antibacterial properties . This method provides a cost-effective alternative for producing nanoparticles with potential applications in medical and environmental fields.

Summary Table of Findings

Mecanismo De Acción

The mechanism of action of selenious acid, cadmium salt (1:1) involves its interaction with biological molecules and cellular pathways. Selenious acid is converted in vivo to hydrogen selenide (H₂Se), which acts as a selenium pool for the formation of selenoproteins. These selenoproteins play crucial roles in antioxidant defense, DNA synthesis, and cellular metabolism. Cadmium ions, on the other hand, can interfere with cellular processes by binding to proteins and enzymes, leading to potential toxic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Selenous acid (H₂SeO₃)

- Selenic acid (H₂SeO₄)

- Cadmium selenide (CdSe)

Uniqueness

cadmium;selenous acid is unique due to its combination of selenium and cadmium, which imparts distinct chemical and biological properties. Unlike selenous acid or selenic acid alone, this compound offers a synergistic effect of both selenium and cadmium, making it valuable for specific applications in research and industry.

Actividad Biológica

Cadmium (Cd) and selenous acid (Se) are two compounds that have garnered significant attention in toxicological and biochemical research due to their contrasting biological activities. While cadmium is a well-known environmental pollutant with toxic effects on various biological systems, selenium, particularly in its selenous acid form, is recognized for its antioxidant properties and potential protective effects against cadmium toxicity. This article explores the biological activity of cadmium and selenous acid, focusing on their interactions, mechanisms of action, and implications for health.

Overview of Cadmium Toxicity

Cadmium is a heavy metal that poses serious health risks upon exposure. It is associated with various adverse effects, including:

- Nephrotoxicity : Cadmium accumulates in the kidneys, leading to renal dysfunction.

- Hepatotoxicity : It can cause liver damage through oxidative stress.

- Carcinogenicity : Cadmium exposure is linked to increased cancer risk, particularly lung cancer.

- Reproductive Toxicity : It adversely affects reproductive health and fetal development.

The mechanism of cadmium toxicity primarily involves the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cellular damage .

Role of Selenous Acid

Selenium, particularly in the form of selenous acid (Na₂SeO₃), exhibits essential biological roles due to its incorporation into selenoproteins, which are critical for antioxidant defense. These include:

- Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and lipid peroxides.

- Thioredoxin Reductase : Plays a role in maintaining cellular redox balance.

Selenium's protective effects against cadmium toxicity are attributed to its ability to mitigate oxidative stress and enhance the activity of antioxidant enzymes .

Interaction Between Cadmium and Selenous Acid

The interaction between cadmium and selenium has been the focus of numerous studies. Research indicates that selenium can alleviate the toxic effects of cadmium through several mechanisms:

- Reduction of Oxidative Stress : Selenium reduces ROS levels generated by cadmium exposure, thereby protecting cellular integrity .

- Enhancement of Antioxidant Enzyme Activity : Co-administration of selenium with cadmium has been shown to upregulate the expression of heat shock proteins (HSPs) and other protective enzymes .

- Formation of Inactive Complexes : Selenium may interact with cadmium to form less toxic complexes, reducing its bioavailability .

Case Studies

- Study on Citrobacter freundii : A study demonstrated that adding selenium to cadmium-containing media improved bacterial growth and antioxidant enzyme activities despite high levels of cadmium . The results indicated that selenium could mitigate the harmful effects of cadmium on microbial life.

- Chicken Splenic Lymphocytes : In vitro experiments showed that selenium pretreatment significantly increased the expression of HSPs reduced by cadmium exposure. This suggests that selenium can activate protective pathways in response to cadmium toxicity .

- HepG2 Cell Line Study : Research involving HepG2 cells revealed that selenium supplementation enhanced cell viability in the presence of cadmium while decreasing intracellular cadmium accumulation. This study highlighted selenium's role in modulating selenoprotein synthesis affected by cadmium .

Data Table: Effects of Selenium on Cadmium-Induced Toxicity

Propiedades

IUPAC Name |

cadmium(2+);selenite |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJQPSPKRGXBTH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Cd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO3Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.